Musaroside

CAS No.:

Cat. No.: VC1652598

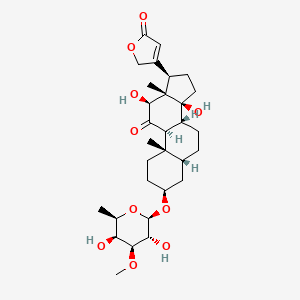

Molecular Formula: C30H44O10

Molecular Weight: 564.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H44O10 |

|---|---|

| Molecular Weight | 564.7 g/mol |

| IUPAC Name | 3-[(3S,5R,8R,9S,10S,12S,13S,14S,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

| Standard InChI | InChI=1S/C30H44O10/c1-14-22(32)25(37-4)24(34)27(39-14)40-17-7-9-28(2)16(12-17)5-6-19-21(28)23(33)26(35)29(3)18(8-10-30(19,29)36)15-11-20(31)38-13-15/h11,14,16-19,21-22,24-27,32,34-36H,5-10,12-13H2,1-4H3/t14-,16-,17+,18-,19-,21-,22+,24-,25+,26-,27+,28+,29+,30+/m1/s1 |

| Standard InChI Key | TYVPUZUDLFQZOP-CROJTKMBSA-N |

| Isomeric SMILES | C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3C(=O)[C@H]([C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)O)OC)O |

| SMILES | CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3C(=O)C(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC)O |

| Canonical SMILES | CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3C(=O)C(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC)O |

Introduction

Chemical Identity and Structural Characteristics

Musaroside, also known by its systematic name 3-[(3S,5R,8R,9S,10S,12S,13S,14S,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one, possesses defining molecular characteristics that place it within the important class of cardiac glycosides .

Molecular Properties

The fundamental molecular properties of Musaroside provide essential information about its physical and chemical behavior:

| Property | Value |

|---|---|

| Chemical Name | Musaroside |

| Alternative Name | Sarmutogenin 3-O-beta-D-digitaloside |

| Molecular Formula | C30H44O10 |

| Molecular Weight | 564.7 g/mol |

| PubChem CID | 441866 |

| Creation Date | 2005-06-24 |

| Modification Date | 2025-02-22 |

This cardenolide glycoside features a complex structure consisting of a steroid backbone attached to sugar moieties, creating its distinctive pharmacological profile . The compound's exact mass indicates its substantial molecular complexity, which contributes to its specific biological interactions and potential therapeutic applications.

Structural Components

Musaroside's structure comprises two main components that determine its biological activity:

-

Aglycone portion (Sarmutogenin): The steroid backbone containing the characteristic butenolide ring at C-17, which is responsible for many of the cardiac effects associated with cardenolides

-

Sugar moiety (beta-D-digitaloside): The glycoside component attached to the steroid skeleton that influences the compound's solubility, absorption, and receptor binding properties

These structural elements contribute to Musaroside's ability to interact with specific biological targets, particularly the sodium-potassium ATPase enzyme, which is the primary mechanism of action for cardiac glycosides .

Natural Sources and Distribution

Musaroside occurs naturally in specific plant species and exhibits unique distribution patterns that have been documented in scientific literature.

Plant Species Sources

Research has confirmed the presence of Musaroside in multiple plant species:

These plants have been utilized in traditional medicine systems across various cultures, particularly for conditions related to cardiac function. The concentration of Musaroside varies between different plant parts and is influenced by environmental factors, harvesting conditions, and seasonal variations.

Natural Product Databases

Musaroside has been cataloged in several natural product databases, enhancing its accessibility for research purposes:

-

ChEBI Natural Products

-

VietHerb Collection

-

Super Natural II Database

Biochemical Pathways and Metabolism

The biochemical pathways involving Musaroside share similarities with other cardiac glycosides, though specific research on its metabolic fate remains limited.

Biosynthetic Pathway

The biosynthesis of cardenolides like Musaroside generally follows the terpenoid pathway, beginning with the formation of cholesterol, followed by specific modifications to create the characteristic steroid nucleus and lactone ring. The attached sugar moiety is typically added through glycosyltransferase enzymes in the final stages of biosynthesis.

Biological Activities and Pharmacological Effects

Musaroside, as a cardenolide glycoside, exhibits biological activities that are consistent with this class of compounds, though research specifically on Musaroside is still developing.

Cardiac Effects

Like other cardiac glycosides, Musaroside likely influences cardiac function through inhibition of the sodium-potassium ATPase pump, leading to:

-

Increased intracellular calcium concentrations

-

Enhanced myocardial contractility

-

Reduced heart rate

-

Altered electrical conduction properties

These effects form the basis for the traditional use of Strophanthus-derived preparations in treating heart conditions, though the specific potency and safety profile of Musaroside requires further investigation through controlled studies.

Research Applications and Experimental Models

The investigation of Musaroside and similar cardenolides relies on established experimental models and research methodologies.

Cell-Based Assays

Research involving cardenolides like Musaroside frequently employs cell-based assays to evaluate cytotoxicity and specific biological activities:

-

Cell viability assessments using MTS assays

-

Evaluation in cancer cell lines maintained at specific conditions (37°C, 5% CO2)

-

Hemolysis tests using human erythrocytes to assess membrane integrity effects

These methodologies provide valuable insights into the compound's biological effects at the cellular level, establishing a foundation for further investigations.

Experimental Research Models

The development of appropriate experimental models is crucial for advancing research on compounds like Musaroside. Animal models with various sanitary and genotypical statuses have been employed to investigate cardenolides, providing platforms for evaluating efficacy, toxicity, and mechanism of action . The selection of appropriate experimental models significantly influences research outcomes and translational potential.

Comparative Analysis with Related Compounds

Understanding Musaroside in the context of related cardenolides provides valuable insights into its unique properties and potential applications.

Structural Comparisons

Musaroside shares structural and functional similarities with several other cardiac glycosides:

| Compound | Molecular Formula | Key Features | Distinguishing Characteristics |

|---|---|---|---|

| Digoxin | C41H64O14 | Widely used cardiac glycoside | More complex sugar component, established clinical use |

| Ouabain | C30H44O12 | Potent cardiac stimulant | Different hydroxylation pattern, high potency |

| Strophanthidin | C27H38O9 | Found in Strophanthus species | Lacks sugar moiety, serves as precursor structure |

| Sarmutogenin | C30H44O10 | Related to Musaroside | Different sugar attachment position |

These structural relationships help researchers predict pharmacological behaviors and guide the development of semi-synthetic derivatives with improved therapeutic properties.

Analytical Methods for Identification and Quantification

The accurate identification and quantification of Musaroside in complex biological matrices requires sophisticated analytical techniques.

Spectroscopic Methods

Spectroscopic techniques provide essential tools for structural elucidation and identification of Musaroside:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

13C NMR spectra provide valuable information about carbon skeleton arrangement

-

Proton NMR helps determine the configuration of stereogenic centers

-

These spectroscopic data are often compiled in specialized databases, facilitating compound identification and structural verification .

Chromatographic Techniques

Chromatographic methods enable the isolation and quantification of Musaroside from plant materials and biological samples:

-

High-Performance Liquid Chromatography (HPLC)

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Thin-Layer Chromatography (TLC)

These techniques, when properly validated, provide reliable methods for both qualitative and quantitative analysis of Musaroside in various matrices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume